molecular formula C22H24N2O6 B613591 Fmoc-a-amino-D-Gly(Boc)-OH CAS No. 306773-83-1

Fmoc-a-amino-D-Gly(Boc)-OH

Cat. No.: B613591
CAS No.: 306773-83-1
M. Wt: 412.44
InChI Key:
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Description

Fmoc-alpha-amino-D-Gly(Boc)-OH is a compound used in peptide synthesis. It is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-amino-D-Gly(Boc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is first protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Carboxyl Group: The carboxyl group is then protected by reacting the intermediate with tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate or triethylamine.

Industrial Production Methods

Industrial production methods for Fmoc-alpha-amino-D-Gly(Boc)-OH involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-amino-D-Gly(Boc)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base like piperidine and removal of the Boc group using an acid like trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-alpha-amino-D-Gly(Boc)-OH is incorporated at desired positions.

Scientific Research Applications

Fmoc-alpha-amino-D-Gly(Boc)-OH is widely used in scientific research, particularly in:

    Chemistry: Synthesis of peptides and peptidomimetics.

    Biology: Study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Development of peptide-based drugs and therapeutic agents.

    Industry: Production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Fmoc-alpha-amino-D-Gly(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protecting groups are removed at specific stages to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-alpha-amino-D-Ala(Boc)-OH: Similar structure but with alanine instead of glycine.

    Fmoc-alpha-amino-D-Val(Boc)-OH: Similar structure but with valine instead of glycine.

Uniqueness

Fmoc-alpha-amino-D-Gly(Boc)-OH is unique due to its glycine backbone, which provides flexibility in peptide chains. This flexibility is crucial for studying protein folding and interactions.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCFKRJSLGKRNA-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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